molecular formula C11H10O3 B11909824 7-Hydroxy-3,5-dimethyl-1H-isochromen-1-one

7-Hydroxy-3,5-dimethyl-1H-isochromen-1-one

Cat. No.: B11909824
M. Wt: 190.19 g/mol
InChI Key: LAPUFWKKGOUUAN-UHFFFAOYSA-N
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Description

7-Hydroxy-3,5-dimethyl-1H-isochromen-1-one is a chemical compound with the molecular formula C11H10O3. It belongs to the class of isochromen-1-ones, which are known for their diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,5-dimethyl-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 3,5-dimethylphenol with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the isochromen-1-one ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3,5-dimethyl-1H-isochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isochromen-1-ones .

Scientific Research Applications

7-Hydroxy-3,5-dimethyl-1H-isochromen-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties, making it a subject of interest in biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3,5-dimethyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-isochromen-1-one
  • Isochroman-1-one

Comparison: 7-Hydroxy-3,5-dimethyl-1H-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

7-hydroxy-3,5-dimethylisochromen-1-one

InChI

InChI=1S/C11H10O3/c1-6-3-8(12)5-10-9(6)4-7(2)14-11(10)13/h3-5,12H,1-2H3

InChI Key

LAPUFWKKGOUUAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=C(OC2=O)C)O

Origin of Product

United States

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